N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

Medicinal Chemistry CNS Drug Design Sigma Receptor Ligands

N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine (CAS 1353984-34-5, MW 275.43) is a heterocyclic small molecule featuring a piperidine core functionalized with an N-benzyl group and an N1-isopropyl-ethane-1,2-diamine side chain. It belongs to the class of substituted benzylpiperidine diamines, a chemotype widely explored in medicinal chemistry for constructing ligands targeting central nervous system (CNS) receptors, particularly sigma receptors and cholinesterases.

Molecular Formula C17H29N3
Molecular Weight 275.4 g/mol
Cat. No. B7913409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine
Molecular FormulaC17H29N3
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3
InChIKeyXEXGBFRXQGVNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine: A Chiral Diamine Scaffold for CNS-Targeted Ligand Development


N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine (CAS 1353984-34-5, MW 275.43) is a heterocyclic small molecule featuring a piperidine core functionalized with an N-benzyl group and an N1-isopropyl-ethane-1,2-diamine side chain . It belongs to the class of substituted benzylpiperidine diamines, a chemotype widely explored in medicinal chemistry for constructing ligands targeting central nervous system (CNS) receptors, particularly sigma receptors and cholinesterases [1]. The compound is commercially available as a racemate and as individual (R)- and (S)-enantiomers, a critical attribute given the established stereochemical dependence of biological activity in this chemical series .

Chiral piperidine diamine scaffold for CNS ligand design
Racemate, (R)- and (S)-enantiomers support stereochemical SAR studies
3-position substitution with isopropyl side chain enables receptor engagement profiling

Why N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine Cannot Be Interchanged with Simpler N-Alkyl or Regioisomeric Analogs


Generic substitution within the 1-benzylpiperidin-3-yl diamine series is precluded by the profound impact of the N1-alkyl group on lipophilicity, steric bulk, and ultimately target binding. The isopropyl substituent on this target compound confers a distinct calculated partition coefficient (cLogP ~3.0) and a steric profile that is absent in its N-methyl or N-ethyl counterparts . Furthermore, as demonstrated in SAR studies on this class, the position of substitution on the piperidine ring (3-yl vs. 4-yl) and the precise stereochemistry at the 3-position are critical determinants of selective receptor engagement, meaning a racemic 4-position isomer or an achiral analog cannot replicate the specific interaction landscape of an enantiopure 3-substituted analog [1].

N1-alkyl group

Methyl or ethyl analogs lack the isopropyl group’s steric bulk and lipophilicity, which may alter target binding and CNS permeability.

Regioisomeric position

A 4-yl substituted isomer may shift sigma receptor affinity and selectivity compared to the 3-yl substitution, based on class-level SAR.

Stereochemical form

Racemate or opposite enantiomer may produce different binding profiles; (S)-enantiomer reported with higher sigma-1 affinity in related analogs.

Technical Evidence Guide for N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine Differentiation


Enhanced Lipophilicity and Steric Bulk vs. N-Methyl and N-Ethyl Analogs

The isopropyl group on N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine provides a substantial increase in lipophilicity and molar refractivity compared to its N-methyl and N-ethyl analogs, key parameters for blood-brain barrier penetration and target binding pocket occupancy. The target compound has a molecular weight of 275.43 and formula C17H29N3 . The N-ethyl analog (CAS 1353963-49-1) has a lower MW of 261.41 (C16H27N3), and the N-methyl analog has a MW of 247.38 (C15H25N3), representing a 5.4% and 11.3% increase in mass, respectively .

Lipophilicity & Steric Bulk
Reported
MW 275.43 (C₁₇H₂₉N₃) N-ethyl: 261.41 (+14.02 Da, +5.4%) N-methyl: 247.38 (+28.05 Da, +11.3%)
Supports differentiation in lipophilicity and binding pocket occupancy
Calculated values; no experimental confirmation
Medicinal Chemistry CNS Drug Design Sigma Receptor Ligands

Predicted Basicity Differentiation (pKa) vs. N-Ethyl Analog

The predicted acid dissociation constant (pKa) for the most basic center in the target (R)-isomer is 9.72 ± 0.10, indicating a slightly weaker base compared to typical aliphatic tertiary amines due to the steric and electronic effects of the isopropyl group . While direct, experimentally measured pKa values for the full series are not publicly available, the predicted value for the N-ethyl analog is often estimated lower due to reduced steric shielding, making the isopropyl variant a potentially more tunable basic amine for modulating pharmacokinetic properties like lysosomal trapping [1].

Predicted pKa
Class-level inference
Target (R)-isomer: 9.72 ± 0.10 N-ethyl analog: estimated ~9.5–10.0
Supports ionization state tuning for CNS pharmacokinetic research
Predicted by ACD/Labs; experimental pKa not publicly confirmed
Physicochemical Profiling Drug-likeness Amine Basicity

Regioisomeric Differentiation: 3-Position vs. 4-Position Piperidine Substitution

The site of attachment on the piperidine ring is a critical determinant of pharmacological activity within the benzylpiperidine class. The target compound, substituted at the 3-position, is structurally distinct from its 4-position regioisomer (CAS 1353947-27-9) . Published SAR studies on benzylpiperidine sigma ligands have established that shifting the basic nitrogen from the 3- to the 4-position alters the distance and orientation of the amine relative to the lipophilic benzyl group, leading to significant differences in sigma-1 vs. sigma-2 receptor selectivity and affinity (Ki differences up to 10-fold have been observed for related diamine pairs) [1]. Thus, the 3-position isomer cannot be used interchangeably with the 4-position isomer in lead optimization.

Regioisomeric Position
Class-level inference
Target: 3-yl substitution Comparator: 4-yl isomer (CAS 1353947-27-9)
Positional shift may alter sigma receptor subtype selectivity
Class-level SAR suggests up to 10-fold affinity difference
Sigma Receptor Pharmacology Structure-Activity Relationship Isomer Comparison

Enantiomeric Purity and Stereochemical Accessibility

A key differentiator for this chemotype is the commercial availability of both enantiomers with defined purity. The (R)-enantiomer (CAS 1353999-78-6) and the (S)-enantiomer (CAS 1354002-35-9) are stocked by specialist suppliers like Fluorochem, alongside the racemate (CAS 1353984-34-5, 95% purity) . This is critical because the stereochemistry at the piperidine 3-position is reported to dictate biological activity, with one source indicating the (S)-enantiomer exhibits higher sigma-1 receptor affinity than the (R)-enantiomer in related N-isopropyl analogs. The ability to procure a specific enantiomer at a specified purity (e.g., >95% for the racemate, >98% for specific enantiomers from some vendors) provides a clear procurement advantage over less accessible, non-chiral or unresolved analogs.

Enantiomeric Availability
Reported
Racemate: 95% purity (R)- and (S)-enantiomers: commercially available
Enables enantiomer-specific pharmacological assessment
Supplier specifications; verify enantiomeric excess per batch
Chiral Resolution Enantioselective Synthesis Stereochemistry-Dependent Pharmacology

Primary Application Scenarios for Procuring N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine


Lead Optimization of Sigma-1 Receptor Ligands for Neuropathic Pain

In programs developing selective sigma-1 receptor antagonists for neuropathic pain, the isopropyl-bearing 3-benzylpiperidine scaffold is a privileged structure [1]. The (S)-enantiomer of this compound, specifically, is the preferred starting point for further derivatization based on its reported superior fit within the sigma-1 accessory binding pocket compared to the (R)-enantiomer or achiral analogs [2]. Procuring the enantiopure (S)-form ensures the optimization campaign begins with the stereochemistry most likely to yield high target affinity.

Dual Cholinesterase Inhibitor Scaffold for Alzheimer's Disease Research

This diamine serves as a core scaffold for designing dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a strategy being pursued for Alzheimer's disease. The ethylene diamine chain, combined with the benzylpiperidine moiety, provides key interaction points within the catalytic anionic site and peripheral anionic site of AChE . The isopropyl group contributes optimal lipophilicity for crossing the blood-brain barrier, distinguishing it from less lipophilic N-methyl or N-ethyl analogs, which are predicted to have inferior CNS penetration.

Stereoselective Synthesis Methodology Development

The compound is a valuable substrate for developing and benchmarking new enantioselective C-N bond-forming reactions. Its well-defined chiral center at the piperidine 3-position and the presence of two chemically distinct amine groups make it an ideal model system for testing the scope and selectivity of new chiral catalysts or biocatalytic transformations [3]. The commercial availability of both enantiomers and the racemate facilitates rigorous analytical method validation.

Chemical Probe for Studying Polypharmacology in Neuropsychiatric Disorders

Given the established role of benzylpiperidine derivatives in modulating multiple CNS targets (sigma receptors, dopamine transporters, cholinesterases), this compound is positioned as a starting point for developing chemical probes to dissect polypharmacology in complex neuropsychiatric conditions. Its distinct substitution pattern (3-position, isopropyl) compared to well-known drugs like donepezil (N-benzylpiperidine core) offers a unique selectivity profile that can be exploited to decouple therapeutic effects from off-target activity [4].

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand research for neuropathic pain pathways
Enantiopure (S)-form availability
Enantiomer-specific binding assay verification
Dual cholinesterase inhibition studies for Alzheimer's disease models
Isopropyl lipophilicity for brain penetration potential
CNS permeability and target engagement review
Stereoselective synthesis methodology development
Defined chiral center at piperidine 3-position
Enantiomeric excess and diastereoselectivity validation
Polypharmacology probe development for neuropsychiatric models
Distinct substitution pattern (3-position, isopropyl)
Selectivity profiling across CNS target panels
Quote Request

Request a Quote for N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.